molecular formula C10H19NO9 B563774 Isofagomine D-Tartrate CAS No. 957230-65-8

Isofagomine D-Tartrate

Número de catálogo B563774
Número CAS: 957230-65-8
Peso molecular: 297.3
Clave InChI: ULBPPCHRAVUQMC-RWOHWRPJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Isofagomine D-Tartrate is a competitive inhibitor of human lysosomal β-glucosidase . It interacts with the catalytic pocket of β-glucosidase, acting as a chemical chaperone that increases the amount of β-glucosidase by stabilizing and/or promoting the folding of the enzyme . It has been shown to increase lysosomal β-glucosidase activity by 2- to 3-fold in mutant N370S Gaucher fibroblasts .


Synthesis Analysis

The synthesis of Isofagomine D-Tartrate has been demonstrated in the context of the synthesis of D- as well as L-glucose type iminosugars (isofagomines) .


Molecular Structure Analysis

The molecular formula of Isofagomine D-Tartrate is C10H19NO9 . Its average mass is 297.259 Da and its monoisotopic mass is 297.105988 Da .


Chemical Reactions Analysis

Isofagomine D-Tartrate interacts with the catalytic pocket of β-glucosidase, acting as a chemical chaperone that increases the amount of β-glucosidase by stabilizing and/or promoting the folding of the enzyme .


Physical And Chemical Properties Analysis

Isofagomine D-Tartrate has a molecular formula of C6H13NO3 • C4H6O6 and a formula weight of 297.3 . It is soluble in DMSO: 2 mg/ml and PBS (pH 7.2): 5 mg/ml .

Aplicaciones Científicas De Investigación

  • Isofagomine and its analogues are potent inhibitors of glycosidases and hold potential in the treatment of disorders related to glycosidase activity. This was demonstrated through the development of a new diastereoselective synthesis of isofagomine-type piperidines (Lohse et al., 2000).

  • The effects of isofagomine as a glycogen phosphorylase inhibitor were investigated in cultured mouse cortical astrocytes. Isofagomine inhibited glycogen phosphorylase and prevented norepinephrine-induced depletion of glycogen stores in astrocytes, suggesting its potential in investigating the functional importance of glycogen in astrocytes and the brain (Waagepetersen et al., 2000).

  • A study on docking and structure-activity relationships of D- and L-isofagomine isomers as β-glucocerebrosidase inhibitors revealed that a positive charge at the anomeric position enhanced potency toward β-glycosidases. This research provides insights into structural requirements of isofagomine isomers for developing pharmacological chaperones for Gaucher disease (Kato et al., 2011).

  • The development of specific inhibitors of human lysosomal β-hexosaminidase for therapy of GM2 gangliosidosis related diseases involved the synthesis of 2-acetamidomethyl derivatives of isofagomine. This study highlighted the potential of isofagomine derivatives as selective inhibitors (van den Berg et al., 2004).

  • Isofagomine's in vivo effects were studied in a neuronopathic Gaucher disease mouse model. The research demonstrated that isofagomine enhanced acid β-glucosidase function, delayed neurological disease onset, and extended life span in mice, although it did not significantly reduce lipid substrate accumulation (Sun et al., 2011).

Safety And Hazards

Isofagomine D-Tartrate may be harmful by inhalation, ingestion, or skin absorption. It may cause eye, skin, or respiratory system irritation .

Direcciones Futuras

Isofagomine D-Tartrate has been studied in the context of Gaucher disease, a lysosomal storage disorder resulting from substantial deficiency of β-glucosidase and recently identified as a parkinsonism risk factor . It has also been shown to inhibit multiple TcdB variants and protect mice from Clostridioides difficile induced mortality . These findings suggest potential future directions for the use of Isofagomine D-Tartrate in therapeutic applications.

Propiedades

IUPAC Name

(2S,3S)-2,3-dihydroxybutanedioic acid;(3R,4R,5R)-5-(hydroxymethyl)piperidine-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3.C4H6O6/c8-3-4-1-7-2-5(9)6(4)10;5-1(3(7)8)2(6)4(9)10/h4-10H,1-3H2;1-2,5-6H,(H,7,8)(H,9,10)/t4-,5-,6-;1-,2-/m10/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBPPCHRAVUQMC-AWUBODBRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CN1)O)O)CO.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H](CN1)O)O)CO.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80919444
Record name 2,3-Dihydroxybutanedioic acid--5-(hydroxymethyl)piperidine-3,4-diol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80919444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isofagomine D-Tartrate

CAS RN

919364-56-0
Record name 2,3-Dihydroxybutanedioic acid--5-(hydroxymethyl)piperidine-3,4-diol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80919444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
13
Citations
YL Molina, D García-Seisdedos, B Babiy, M Lerma… - Biomedicines, 2022 - mdpi.com
… U18666A for 16 h with or without rottlerin (5 µM and 10 µM) or 50 µM ML266, or supplemented with or without 5 µM rottlerin in combination with or without 2 µM isofagomine D-tartrate (…
Number of citations: 0 www.mdpi.com
A Sanchez-Martinez, M Beavan, ME Gegg, KY Chau… - Scientific reports, 2016 - Springer
GBA gene mutations are the greatest cause of Parkinson disease (PD). GBA encodes the lysosomal enzyme glucocerebrosidase (GCase) but the mechanisms by which loss of GCase …
Number of citations: 0 link.springer.com
A Sanders, H Hemmelgarn, HL Melrose, L Hein… - Blood Cells, Molecules …, 2013 - Elsevier
… Isofagomine d-tartrate was administered subcutaneously at a dose of 20 mg/kg of body weight for 14 days at a concentration of 4 mg/ml in 0.9% saline. Both compounds were prepared …
Number of citations: 0 www.sciencedirect.com
K Harzer, Y Blech-Hermoni, E Goldin… - Biochemical and …, 2012 - Elsevier
… The following reagents were procured from commercial sources: isofagomine d-tartrate (No. I816010, Toronto Research Chemicals, Toronto, Canada), sodium taurocholate (No. 86340 …
Number of citations: 0 www.sciencedirect.com
AS Paparella, BL Aboulache, RK Harijan… - Nature …, 2021 - nature.com
… Isofagomine D-tartrate was purchased from Carbosynth. Deoxynojirimycin, castanopermine, swainsonine and australine hydrochloride were purchased from GlycoFine chemicals. D-…
Number of citations: 0 www.nature.com
T Castellan, V Garcia, F Rodriguez, I Fabing… - Organic & …, 2020 - pubs.rsc.org
… The iminosugar Plicera® (isofagomine D-tartrate) was developed against GD but failed in phase II clinical trials in 2009 due to lack of significant clinical improvement. The non-…
Number of citations: 0 pubs.rsc.org
G Pampalone, S Grottelli, L Gatticchi… - Frontiers in Bioscience …, 2021 - imrpress.com
… Tested in patients with the commercial name of Plicera®(isofagomine D-tartrate), isofagomine showed efficacy in phase I trials, but then failed in phase II trials, which did not reveal …
Number of citations: 0 www.imrpress.com
O Motabar, E Goldin, W Leister, K Liu… - Analytical and …, 2012 - Springer
… The glucocerebrosidase inhibitors, N-nonyl-deoxynojirimycin (NN-DNJ) and isofagomine d-tartrate, were purchased from Sigma-Aldrich and Toronto Research Chemicals (Toronto, …
Number of citations: 0 link.springer.com
M Nakajima, N Tanaka, N Furukawa, T Nihira… - Scientific reports, 2017 - nature.com
… In order to understand the substrate recognition mechanism, the crystal structures of LpSOGP in complexes with G1P, Sop 2 (with isofagomine d-tartrate (IFG) and (NH 4 ) 2 SO 4 ), and …
Number of citations: 0 www.nature.com
JM Mc Donald, D Krainc - Annual review of medicine, 2017 - annualreviews.org
… Isofagomine D-tartrate (Amicus Therapeutics) was an example of an inhibitory chaperone that showed promise as a therapy given its high affinity for GCase (18 nM at pH 7.3) and its …
Number of citations: 0 www.annualreviews.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.